5-Fluoro THJ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

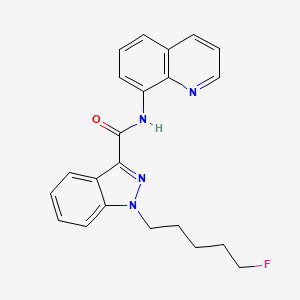

THJ 018 is an analog of JWH 018 where the core indole structure is substituted with an indazole base. Though no biological activity has been reported for THJ 018, structurally similar analogs bind to the brain central cannabinoid (CB1) receptors and display agonist properties in functional assays, suggesting that it would have the same in vivo effects as Δ 5-fluoro THJ is a derivative of THJ 018 featuring a fluorine atom added to the terminal carbon of the pentyl group and an 8-aminoquinoline replacing the naphthalene group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Wissenschaftliche Forschungsanwendungen

1. In Vivo Analysis of Drug Metabolism

Research by Stevens et al. (1984) demonstrated the use of nuclear magnetic resonance (NMR) to analyze the metabolic fate of 5-fluorouracil, a compound related to 5-Fluoro THJ, in living organisms. This method offers a non-invasive approach to understanding drug metabolism in both animals and humans.

2. Mechanisms of Action in Cancer Treatment

The study by Longley et al. (2003) discusses the mechanisms of action of 5-fluorouracil, highlighting the development of strategies to increase its anticancer activity. This research contributes to understanding how 5-Fluoro THJ might act in cancer treatment.

3. Synthesis and Biological Activity Analysis

Bobek et al. (1975) investigated the synthesis and biological activity of 5-fluoro-4'-thiouridine and related nucleosides, providing insights into the development of new compounds with potential therapeutic applications. This is relevant for understanding the synthesis and applications of 5-Fluoro THJ. Read more.

4. Biochemical and Pharmacological Studies

Pinedo and Peters (1988) conducted a comprehensive study on the biochemical and pharmacological aspects of fluorouracil, providing valuable information on its action mechanism and potential resistance factors. This research is crucial for understanding similar compounds like 5-Fluoro THJ. Full paper.

5. Experimental and Clinical Use in Cancer Chemotherapy

Heidelberger and Ansfield (1963) presented a review of the clinical applications of fluorinated pyrimidines, including their distribution and metabolic fate, in cancer chemotherapy. This research contributes to the understanding of how 5-Fluoro THJ may be applied in similar contexts. Read more.

6. Pharmacokinetics and Metabolism Studies

Beumer et al. (2006) focused on the pharmacokinetics, metabolism, and oral bioavailability of 5-fluoro-2′-deoxycytidine in mice, providing important insights into the metabolic pathways and effects of fluorinated compounds like 5-Fluoro THJ. Full paper.

7. Application in Nanotechnology

Research by Wang et al. (2019) on fluoro-substituted conjugated polyindole shows the potential of fluorinated compounds in nanotechnology, particularly in charge storage materials. This opens up possibilities for 5-Fluoro THJ in similar applications. Read more.

8. Fluorescence Enhancement and Particle-Size Control

Huang et al. (2013) demonstrated the application of fluorescence enhancement and particle-size control in organic fluorophores, providing a pathway for the use of 5-Fluoro THJ in advanced material sciences. Full paper.

Eigenschaften

Produktname |

5-Fluoro THJ |

|---|---|

Molekularformel |

C22H21FN4O |

Molekulargewicht |

376.4 |

IUPAC-Name |

1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide |

InChI |

InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28) |

InChI-Schlüssel |

GMRIDDSOZRLMAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Synonyme |

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]heptanoic Acid-d4 Methyl Ester](/img/no-structure.png)